3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
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Description
“3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde”, can be achieved through various strategies. One common method involves the multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Another method involves the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide .Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” consists of a pyrazole ring attached to a benzaldehyde group. The pyrazole ring contains two nitrogen atoms, while the benzaldehyde group contains a carbonyl (C=O) and a formyl (H-C=O) group .Chemical Reactions Analysis
Pyrazole compounds, including “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde”, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) . They can also undergo reactions with arylhydrazines to provide pyrazoles and 2-pyrazolines .Physical And Chemical Properties Analysis
“3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” is a solid substance with a molecular weight of 251.08 . It should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
Future Directions
The future directions for “3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde” could involve further exploration of its potential biological activities. For instance, molecular docking studies could be conducted to evaluate its interactions with various enzymes and proteins . This could potentially lead to the development of new drug candidates .
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGIJFJUDVCBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
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